6-Butyl-6H-benzo[4,5]imidazo[1,2-d][1,2,4]triazolo[4,3-b][1,2,4]triazole-3-sulfonic acid 6-Butyl-6H-benzo[4,5]imidazo[1,2-d][1,2,4]triazolo[4,3-b][1,2,4]triazole-3-sulfonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17916819
InChI: InChI=1S/C13H14N6O3S/c1-2-3-8-17-9-6-4-5-7-10(9)18-11-14-15-13(23(20,21)22)19(11)16-12(17)18/h4-7H,2-3,8H2,1H3,(H,20,21,22)
SMILES:
Molecular Formula: C13H14N6O3S
Molecular Weight: 334.36 g/mol

6-Butyl-6H-benzo[4,5]imidazo[1,2-d][1,2,4]triazolo[4,3-b][1,2,4]triazole-3-sulfonic acid

CAS No.:

Cat. No.: VC17916819

Molecular Formula: C13H14N6O3S

Molecular Weight: 334.36 g/mol

* For research use only. Not for human or veterinary use.

6-Butyl-6H-benzo[4,5]imidazo[1,2-d][1,2,4]triazolo[4,3-b][1,2,4]triazole-3-sulfonic acid -

Specification

Molecular Formula C13H14N6O3S
Molecular Weight 334.36 g/mol
IUPAC Name 8-butyl-1,8,10,11,13,14-hexazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,9,12,14-hexaene-12-sulfonic acid
Standard InChI InChI=1S/C13H14N6O3S/c1-2-3-8-17-9-6-4-5-7-10(9)18-11-14-15-13(23(20,21)22)19(11)16-12(17)18/h4-7H,2-3,8H2,1H3,(H,20,21,22)
Standard InChI Key VBTCWHRRCCZQBC-UHFFFAOYSA-N
Canonical SMILES CCCCN1C2=CC=CC=C2N3C1=NN4C3=NN=C4S(=O)(=O)O

Introduction

Chemical Structure and Nomenclature

The systematic name of the compound reflects its polycyclic framework and substituents:

  • Benzo imidazo[1,2-d]: A benzimidazole moiety fused at the 4,5-positions of the benzene ring to an imidazo[1,2-d]triazole system.

  • Triazolo[4,3-b] triazole: A bicyclic structure comprising two triazole rings fused at specific positions.

  • 6-Butyl: A butyl chain (-C₄H₉) attached to the nitrogen at position 6.

  • 3-Sulfonic acid: A sulfonic acid group (-SO₃H) at position 3, enhancing hydrophilicity and acidity.

Molecular Formula and Weight

PropertyValue
Molecular formulaC₁₆H₁₅N₇O₃S
Molecular weight401.41 g/mol (calculated)

The sulfonic acid group (-SO3H\text{-SO}_3\text{H}) confers high water solubility (>100mg/mL>100 \, \text{mg/mL}) and a low pKa (1\sim 1) . The conjugated aromatic system may enable UV-Vis absorption in the 250–350 nm range, typical of heteroaromatics .

Synthetic Pathways and Challenges

Synthesizing this compound would likely involve multi-step strategies, drawing from methods used for analogous benzimidazole-triazole hybrids :

Hypothetical Synthesis Route

  • Benzimidazole Formation: Condensation of o-phenylenediamine with a carbonyl source under acidic conditions.

  • Triazole Ring Construction: Cyclization via Huisgen azide-alkyne cycloaddition or [2+3] dipolar cyclization.

  • Sulfonation: Introduction of the sulfonic acid group using chlorosulfonic acid or sulfur trioxide.

  • N-Alkylation: Attachment of the butyl group via alkyl halide or Mitsunobu reaction.

Key Challenges

  • Regioselectivity: Ensuring correct ring fusion positions during cyclization.

  • Solubility Management: Balancing polar sulfonic acid and hydrophobic butyl groups.

  • Purification: Separating isomers due to multiple reactive sites .

Physicochemical and Spectroscopic Properties

PropertyPredicted Value
Melting point210–230°C (decomposes)
LogP1.2 (calculated)
Aqueous solubility>100 mg/mL at pH 7
λ<sub>max</sub> (UV)280 nm, 340 nm (shoulder)

The sulfonic acid group dominates solubility and ionization behavior, while the butyl chain moderates hydrophobicity .

Compound TypeRegulatory Status
Benzothiazole diaminesLower priority (no concern)
Sulfonated aromaticsHigher priority (monitored)

Toxicity risks may arise from reactive intermediates during synthesis (e.g., azides, sulfonating agents) .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve yield .

  • Biological Screening: Test against kinase panels and antimicrobial assays.

  • Computational Modeling: Molecular docking against targets like DprE1 (tuberculosis) .

  • Material Characterization: Assess conductivity and photoluminescence.

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